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molecular formula C8H5BrFN B1444559 3-(Bromomethyl)-5-fluorobenzonitrile CAS No. 853368-35-1

3-(Bromomethyl)-5-fluorobenzonitrile

Cat. No. B1444559
M. Wt: 214.03 g/mol
InChI Key: SUIFNMFWHQFXIP-UHFFFAOYSA-N
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Patent
US08470859B2

Procedure details

(Step 3) Triphenylphosphine (1.91 g) was suspended in acetonitrile (50 ml), bromine (0.38 ml) was added, and the suspension was stirred for 30 min. 3-Fluoro-5-(hydroxymethyl)benzonitrile (1.1 g) synthesized by the method of Steps 1 and 2 was added to the reaction mixture, and the mixture was stirred at 85° C. for 2 hr. The reaction solution was quenched with water and extracted with ethyl acetate. The extract was washed with aqueous sodium hydrogen carbonate solution and then with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was treated by basic silica gel chromatography (ethyl acetate:hexane=1:5) to give 3-(bromomethyl)-5-fluorobenzonitrile (0.69 g).
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:20]Br.[F:22][C:23]1[CH:24]=[C:25]([CH:28]=[C:29]([CH2:31]O)[CH:30]=1)[C:26]#[N:27]>C(#N)C>[Br:20][CH2:31][C:29]1[CH:28]=[C:25]([CH:24]=[C:23]([F:22])[CH:30]=1)[C:26]#[N:27]

Inputs

Step One
Name
Quantity
1.91 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0.38 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
1.1 g
Type
reactant
Smiles
FC=1C=C(C#N)C=C(C1)CO
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
the suspension was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction mixture
STIRRING
Type
STIRRING
Details
the mixture was stirred at 85° C. for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction solution was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with aqueous sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated brine, and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the obtained residue was treated by basic silica gel chromatography (ethyl acetate:hexane=1:5)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCC=1C=C(C#N)C=C(C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.69 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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